1,3-Dioxolane, 4,5-dimethyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- is an organic compound with the molecular formula C11H14O2. It is a heterocyclic acetal, which means it contains a ring structure composed of carbon and oxygen atoms. This compound is known for its stability and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- can be synthesized through the condensation reaction between 2-phenyl oxirane and acetone in the presence of a catalyst such as P2O5 in diethyl ether . Another method involves the use of ultrasonic irradiation, where a mixture of 2-phenyl oxirane and graphene oxide in anhydrous acetone yields the desired product in high yield .
Industrial Production Methods
Industrial production of 1,3-Dioxolane, 4,5-dimethyl-2-phenyl- typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the catalytic process and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,3-Dioxolane, 4,5-dimethyl-2-phenyl- exerts its effects involves the formation of stable acetal or ketal structures. These structures protect sensitive functional groups during chemical reactions, allowing for selective transformations. The molecular targets and pathways involved include the stabilization of reactive intermediates and the prevention of unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: Another heterocyclic acetal with a six-membered ring structure.
Tetrahydrofuran (THF): A related compound where the methylene group at the 2-position is replaced by an oxygen atom.
Uniqueness
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- is unique due to its high stability and versatility in various chemical reactions. Its ability to form stable acetal or ketal structures makes it a valuable compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
4359-31-3 |
---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
4,5-dimethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-9,11H,1-2H3 |
InChI-Schlüssel |
KELZBYQXUNVXEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(O1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.